Quinoline, 2-[(4-methylphenyl)sulfonyl]-
Description
Quinoline, 2-[(4-methylphenyl)sulfonyl]- (CAS: 64789-03-3) is a sulfonylated quinoline derivative with the molecular formula C₁₇H₁₅NO₂S . Structurally, it features a quinoline core substituted at the 2-position by a 4-methylphenylsulfonyl group. The sulfonyl moiety imparts strong electron-withdrawing properties, while the 4-methylphenyl group contributes hydrophobicity.
Properties
CAS No. |
62141-43-9 |
|---|---|
Molecular Formula |
C16H13NO2S |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonylquinoline |
InChI |
InChI=1S/C16H13NO2S/c1-12-6-9-14(10-7-12)20(18,19)16-11-8-13-4-2-3-5-15(13)17-16/h2-11H,1H3 |
InChI Key |
ZXUSHFGOMPYEMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
2-(4-Methylsulfonylphenyl)quinoline Derivatives
- Key Differences: The sulfonyl group is retained, but additional substitutions at positions 7 and 8 (e.g., imidazole) alter steric and electronic profiles.
2-(4-Fluorobenzylsulfanyl)quinoline Derivatives
- Example: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate . Key Differences: Sulfanyl (S–) replaces sulfonyl (SO₂–), reducing electron withdrawal. Fluorine and hydroxy groups introduce polarity. Impact: Lower metabolic stability but increased solubility compared to sulfonyl analogs .
Functional Group Variations
Sulfanyl vs. Sulfonyl Substituents
- Example 1: 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (CAS: 477867-89-3) . Key Differences: Sulfanyl group at position 3 instead of sulfonyl at position 2; additional carboxyl group at position 3. Impact: Sulfanyl’s weaker electron withdrawal may reduce binding affinity to targets like kinases or nucleotidases compared to sulfonyl derivatives .
- Example 2: 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline (CAS: Not provided) . Key Differences: 2-Methylphenylsulfanyl at position 2 vs. 4-methylphenylsulfonyl.
Substituted Phenyl Groups
Chlorophenyl vs. Methylphenyl
- Example: 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline (CAS: 477867-86-0) . Key Differences: Chlorine’s electronegativity vs. methyl’s hydrophobicity. Impact: Chlorophenyl derivatives may exhibit stronger antiproliferative activity due to enhanced electrophilicity, whereas methylphenyl improves membrane permeability .
Data Tables: Structural and Functional Comparisons
Table 1. Physicochemical Properties
*Predicted using ChemDraw.
Q & A
Q. What are the optimal synthetic routes for 2-[(4-methylphenyl)sulfonyl]quinoline, and how do reaction conditions influence yield and purity?
The synthesis typically involves sulfonylation of a quinoline precursor. Key steps include:
- Sulfonyl group introduction : Reacting 2-aminoquinoline with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C .
- Reagent optimization : Sodium borohydride or other reducing agents may stabilize intermediates. Polar aprotic solvents (e.g., DMF) enhance solubility and reaction rates .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Yields range from 50–75%, depending on substituent steric effects .
Q. What spectroscopic techniques are most effective for characterizing 2-[(4-methylphenyl)sulfonyl]quinoline?
- NMR : <sup>1</sup>H NMR reveals aromatic proton splitting patterns (e.g., quinoline H-3/H-4 as doublets at δ 8.2–8.5 ppm; sulfonyl-linked methyl group at δ 2.4 ppm). <sup>13</sup>C NMR confirms sulfonyl attachment (C-SO2 at ~140 ppm) .
- X-ray crystallography : Resolves dihedral angles between the quinoline core and sulfonyl-phenyl group (e.g., 67.78° in related structures), critical for understanding steric interactions .
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H⋯O interactions) influencing crystal packing .
Q. What are the documented biological activities of sulfonamide-containing quinoline derivatives?
- Antimicrobial : Sulfonyl groups enhance binding to bacterial dihydrofolate reductase (IC50 values: 1–10 µM) .
- Anticancer : Derivatives inhibit topoisomerase II (e.g., IC50 = 2.5 µM in MCF-7 cells) via π-π stacking with DNA bases .
- Structure-activity trends : Electron-withdrawing substituents (e.g., -NO2) on the phenyl ring increase potency but reduce solubility .
Advanced Research Questions
Q. How does the sulfonyl group influence electronic structure and reactivity in substitution reactions?
- Electron-withdrawing effect : The -SO2- group deactivates the quinoline ring, directing electrophilic substitution to the 5- and 8-positions. DFT calculations show reduced electron density at H-3/H-4 (Mulliken charges: −0.12 e) .
- Nucleophilic displacement : Sulfonyl oxygen lone pairs participate in resonance, making the sulfur atom susceptible to nucleophilic attack (e.g., by amines or thiols) in DMSO at 80°C .
Q. What computational methods predict binding affinity to biological targets?
Q. How do steric/electronic effects of the 4-methylphenyl group affect regioselectivity in electrophilic aromatic substitution (EAS)?
- Steric hindrance : The 4-methyl group blocks EAS at the para position, favoring meta substitution on the phenyl ring.
- Electronic effects : Methyl’s +I effect slightly activates the phenyl ring, but the sulfonyl group’s −M effect dominates, directing EAS to the quinoline core .
Methodological Recommendations
- Synthetic optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 100°C vs. 24 hrs conventional) .
- Analytical validation : Pair HPLC (C18 column, acetonitrile/water) with HRMS for purity assessment (≥98%) .
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